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Compound of Interest

Compound Name: 2,2,3,3-Tetrachlorobutane

Cat. No.: B086205

An in-depth comparison of the physical, chemical, and toxicological properties of various
tetrachlorobutane isomers, providing essential data and experimental insights for researchers,
scientists, and drug development professionals.

Tetrachlorobutane (C4HeCla) exists in several constitutional and stereoisomeric forms, each
possessing unique physicochemical properties that influence their reactivity, utility, and
biological impact. This guide offers a comparative analysis of key tetrachlorobutane isomers,
presenting available experimental data and outlining standard protocols for their
characterization. A thorough understanding of these differences is critical for applications
ranging from chemical synthesis to toxicological assessment.

Isomers of Tetrachlorobutane

The primary constitutional isomers of tetrachlorobutane include:

1,1,1,2-Tetrachlorobutane

1,1,2,2-Tetrachlorobutane

1,1,2,3-Tetrachlorobutane

1,1,3,3-Tetrachlorobutane

1,2,3,4-Tetrachlorobutane
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e 2,2,3,3-Tetrachlorobutane

Furthermore, 1,2,3,4-tetrachlorobutane exhibits stereocisomerism, existing as a meso
compound and a pair of enantiomers (a racemic mixture).[1] These subtle structural variations
can lead to significant differences in physical properties and chemical behavior.

Data Presentation: Physical Properties

A comparative summary of the available physical property data for various tetrachlorobutane
isomers is presented below. It is important to note that much of the publicly available data is
estimated or computationally derived, with experimentally determined values being less
common for some isomers.
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Molecular o . ]
CAS . Boiling Melting Density
Isomer Weight ( . .
Number Point (°C) Point (°C) (glcm?)
g/mol )
1,1,1,2-
191.03 28.17
Tetrachlorobu  39966-95-5 195.90 ] ] 1.3907[1]
(estimate)[1] (estimate)[1]
tane
1,1,2,2-
Tetrachlorobu  79267-31-5 195.90 Not Available Not Available Not Available
tane
1,1,2,3-
Tetrachlorobu  --- 195.90 Not Available Not Available Not Available
tane
1,1,3,3-
Tetrachlorobu  39185-82-5 195.90 Not Available Not Available Not Available
tane
1,2,3,4-
Tetrachlorobu 191.03 28.17 1.3920
) 3405-32-1 195.90 ) ) )
tane (mixture (estimate)[2] (estimate)[2] (estimate)[2]
of isomers)
meso-1,2,3,4-
Tetrachlorobu  28507-96-2 195.90 Not Available ~73 Not Available
tane
dl-1,2,3,4-
Tetrachlorobu ] )
195.90 Not Available <0 Not Available
tane
(racemic)
2,2,3,3-
Tetrachlorobu  14499-87-7 195.90 166.7[3] Not Available 1.397[3]

tane

Solubility: Generally, tetrachlorobutane isomers exhibit low solubility in water due to their non-

polar hydrocarbon backbone.[4] They are more soluble in organic solvents such as hexane,
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acetone, and toluene.[4] The solubility can be influenced by temperature, with increased
temperatures often leading to higher solubility.[4]

Chemical Reactivity: A Comparative Overview

The reactivity of tetrachlorobutane isomers is primarily dictated by the position of the chlorine
atoms, which influences their susceptibility to nucleophilic substitution and elimination
reactions.

Nucleophilic Substitution: The carbon-chlorine bond is polar, rendering the carbon atom
electrophilic and susceptible to attack by nucleophiles. However, the rate of nucleophilic
substitution is highly dependent on steric hindrance around the reaction center. Isomers with
chlorine atoms on tertiary carbons are expected to favor Sn1 reactions, while those on primary
carbons are more likely to undergo Sn2 reactions. The presence of multiple bulky chlorine
atoms on adjacent carbons, as seen in isomers like 2,2,3,3-tetrachlorobutane, can
significantly hinder nucleophilic attack.

Elimination (Dehydrochlorination): Tetrachlorobutane isomers can undergo elimination
reactions in the presence of a base to form dichlorobutadienes. This reaction is of industrial
significance, particularly the dehydrochlorination of 1,2,3,4-tetrachlorobutane to produce 2,3-
dichloro-1,3-butadiene, a monomer for synthetic rubber.[4] Studies have shown that the
stereochemistry of the starting material influences the product distribution. For instance, the
solid meso-1,2,3,4-tetrachlorobutane and the liquid racemic isomer yield different ratios of
intermediate trichlorobutenes upon dehydrochlorination.

Toxicity and Biological Effects

Detailed comparative toxicological data for all tetrachlorobutane isomers is limited. However,
halogenated hydrocarbons as a class are known to exhibit varying degrees of toxicity. For
1,2,3,4-tetrachlorobutane, GHS hazard statements indicate it is harmful if swallowed, in contact
with skin, or if inhaled.[5] Animal studies on tetrachlorobenzenes, a related class of
compounds, have shown dose-dependent effects on the liver, thyroid, kidney, and lungs, with
toxicity varying between isomers. Given the structural similarities, it is plausible that different
tetrachlorobutane isomers will also exhibit varying toxicological profiles.

Experimental Protocols
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Accurate characterization and differentiation of tetrachlorobutane isomers rely on a
combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify different tetrachlorobutane isomers in a mixture and to
obtain their mass spectra for structural elucidation.

Methodology:

» Sample Preparation: Dissolve the sample mixture in a volatile organic solvent (e.g.,
dichloromethane or hexane).

e GC Separation: Inject the sample into a gas chromatograph equipped with a capillary column
suitable for separating halogenated hydrocarbons (e.g., a DB-5ms or equivalent). A
temperature program is used to elute the isomers based on their boiling points and
interaction with the stationary phase.

o MS Detection: The eluting compounds are introduced into a mass spectrometer, typically
using electron ionization (El). The resulting mass spectra, which show the molecular ion and
characteristic fragmentation patterns, are used to identify the individual isomers. The isotopic
pattern of chlorine (3*Cl and 3’Cl) is a key feature in the mass spectra of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the precise structure of each isomer by analyzing the chemical
environment of the hydrogen (*H NMR) and carbon (:33C NMR) atoms.

Methodology:

o Sample Preparation: Dissolve a purified sample of the isomer in a deuterated solvent (e.qg.,
chloroform-d, CDCIsz) in an NMR tube. Tetramethylsilane (TMS) is typically added as an
internal standard.

» 'H NMR Spectroscopy: The number of signals, their chemical shifts (influenced by the
proximity of electronegative chlorine atoms), splitting patterns (due to spin-spin coupling with
neighboring protons), and integration values (proportional to the number of protons) provide
detailed information about the connectivity of hydrogen atoms in the molecule.
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¢ 13C NMR Spectroscopy: The number of unique signals in the proton-decoupled 3C NMR
spectrum corresponds to the number of non-equivalent carbon atoms in the isomer,
providing valuable information about the carbon skeleton and symmetry of the molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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